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Compound of Interest

1-Butyl-3-methylimidazolium
Compound Name:
methyl sulfate

Cat. No. B1251867

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ((BMIM]
[MeSO0a4]). The following sections detail the key spectroscopic data, experimental protocols for
obtaining this information, and visual representations of the molecular structure and analytical
workflow.

Core Spectroscopic Data

The unique chemical structure of 1-butyl-3-methylimidazolium methyl sulfate gives rise to a
characteristic spectroscopic fingerprint. The following tables summarize the quantitative data
obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and
Raman spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM][MeSOa].
The chemical shifts (d) in parts per million (ppm) for the proton (*H) and carbon-13 (33C) nuclei
are presented below.

Table 1: *H NMR Spectroscopic Data for 1-Butyl-3-methylimidazolium Methyl Sulfate
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
0.84 t 3H CHs (butyl chain)
1.27 m 2H CHz (butyl chain)
1.74-1.85 m 2H CHz (butyl chain)
3.72 s 3H N-CHs
4.02 t 2H N-CHz (butyl chain)
7.48 t 1H Imidazolium ring H-5
7.61 t 1H Imidazolium ring H-4
10.11 S 1H Imidazolium ring H-2
355 s 3H O-CHs (methyl

sulfate)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 1-Butyl-3-methylimidazolium Methyl Sulfate
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Chemical Shift (ppm) Assignment

13.29 CHs (butyl chain)
19.21 CHz (butyl chain)
31.95 CHz (butyl chain)
36.57 N-CHs

49.29 N-CHz (butyl chain)
52.5 O-CHs (methyl sulfate)
122.17 Imidazolium ring C-5
123.59 Imidazolium ring C-4
136.31 Imidazolium ring C-2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy

FTIR and Raman spectroscopy provide complementary information about the vibrational
modes of the functional groups present in [BMIM][MeSOQa].

Table 3: FTIR and Raman Spectroscopic Data for 1-Butyl-3-methylimidazolium Methyl
Sulfate
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FTIR Peak (cm™?)

Raman Peak (cm™?) Assignment

3155, 3109

3175, 3100

C-H stretching (imidazolium

ring)
2960, 2873 2975, 2914, 2850 C-H stretching (alkyl chains)
C=C and C=N stretching
1571, 1461 1645, 1566 o _ _
(imidazolium ring)
C-H in-plane bending
1165 o ) )
(imidazolium ring)
1240 SOs asymmetric stretching
1060 1060 SOs symmetric stretching
729 Ring puckering (imidazolium)
624, 600 Butyl chain conformers

Mass Spectrometry (MS)

Mass spectrometry of [BMIM][MeSOu4] typically involves electrospray ionization (ESI) to

generate ions in the gas phase. The primary species observed is the 1-butyl-3-

methylimidazolium cation ([BMIM]*) at a mass-to-charge ratio (m/z) of 139.1. The

fragmentation of this cation provides further structural information.

Table 4: Mass Spectrometry Data for the 1-Butyl-3-methylimidazolium Cation

m/z Assighment
139.1 [BMIM]* (molecular ion)
1111 [M - C2Hs]*
83.2 [M - CaHo]*
Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility.

NMR Spectroscopy
Sample Preparation:

e Approximately 10-20 mg of 1-butyl-3-methylimidazolium methyl sulfate is dissolved in
0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI5).

e The solution is transferred to a 5 mm NMR tube.
e The sample is vortexed to ensure homogeneity.
Instrumentation and Data Acquisition:
o Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64.
o Relaxation delay: 1-5 seconds.
o Spectral width: Appropriate for the chemical shift range of the sample.
e 13C NMR:

o Pulse sequence: Proton-decoupled single-pulse experiment.

[¢]

Number of scans: 1024 or higher, depending on the sample concentration.

[e]

Relaxation delay: 2-5 seconds.

o

Spectral width: Appropriate for the chemical shift range of the sample.
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o Data Processing: The raw data is Fourier transformed, phase corrected, and baseline
corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane,
TMS).

FTIR Spectroscopy

Sample Preparation:

o Asmall drop of neat 1-butyl-3-methylimidazolium methyl sulfate is placed directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory
(e.g., with a diamond or zinc selenide crystal).

» Measurement Mode: Attenuated Total Reflectance.
o Spectral Range: Typically 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 32-64.

e Background: A background spectrum of the clean, empty ATR crystal is collected prior to
sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance spectrum.

Raman Spectroscopy

Sample Preparation:

e Asmall aliquot of neat 1-butyl-3-methylimidazolium methyl sulfate is placed in a glass vial
or on a microscope slide.

Instrumentation and Data Acquisition:
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Spectrometer: A dispersive Raman spectrometer.

Excitation Source: A laser with a specific wavelength (e.g., 532 nm or 785 nm).

Laser Power: Adjusted to avoid sample degradation.

Spectral Range: Typically 3200-200 cm~1.

Acquisition Time and Accumulations: Optimized to achieve a good signal-to-noise ratio.

Data Processing: The raw spectrum is corrected for baseline and cosmic rays.

Mass Spectrometry

Sample Preparation:

o Adilute solution of 1-butyl-3-methylimidazolium methyl sulfate is prepared in a suitable
solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

lonization Mode: Positive ion mode to detect the [BMIM]* cation.

Mass Range: Scanned over a range appropriate to detect the parent ion and expected
fragments.

Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the
parent ion and obtain structural information.

Data Processing: The resulting mass spectrum is analyzed to identify the m/z values of the
parent and fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the
spectroscopic characterization of 1-butyl-3-methylimidazolium methyl sulfate.
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Caption: Workflow for the spectroscopic characterization of [BMIM][MeSOQa].

Caption: Key functional groups of [BMIM][MeSOa] for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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